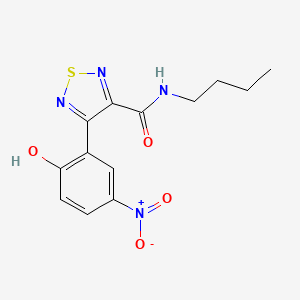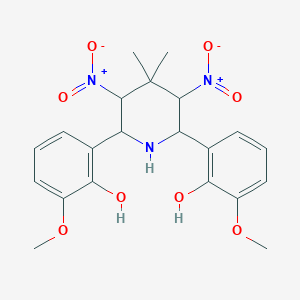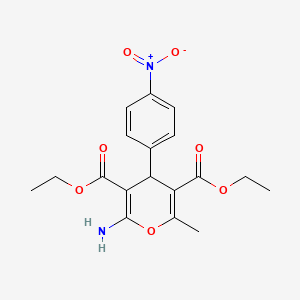
N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide, also known as BNIT, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. BNIT is a thiadiazole derivative that has been synthesized through a simple and efficient method.
Mechanism of Action
The mechanism of action of N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide is not fully understood. However, it has been reported that N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide can inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide has also been reported to exhibit antioxidant activity. The exact mechanism of action of N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide needs further investigation.
Biochemical and Physiological Effects:
N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide has been reported to exhibit various biochemical and physiological effects. N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide has also been reported to exhibit antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide has also been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide is its simple and efficient synthesis method, which allows for the production of high yields of the product. N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide has also been reported to exhibit various biological activities, making it a potential candidate for further investigation. However, the limitations of N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide include its limited solubility in water, which can make it difficult to use in certain experiments. N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide also needs further investigation to fully understand its mechanism of action and potential use in various research applications.
Future Directions
There are several future directions for the investigation of N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide. One potential direction is the exploration of N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide as a potential therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is the investigation of N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide as a fluorescent probe for the detection of metal ions. Further investigation is also needed to fully understand the mechanism of action of N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide and its potential use in various research applications.
Conclusion:
In conclusion, N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide is a thiadiazole derivative that has gained attention in the scientific community due to its potential use in various research applications. N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide can be synthesized through a simple and efficient method and has been reported to exhibit various biological activities. N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide has shown promising results in various in vitro and in vivo studies, making it a potential candidate for further investigation. The future directions for the investigation of N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide include its potential use as a therapeutic agent, a fluorescent probe, and further investigation of its mechanism of action.
Synthesis Methods
N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide can be synthesized through a one-pot reaction using readily available starting materials. The synthesis involves the reaction of 2-amino-5-nitrophenol with butyl isocyanate and thioglycolic acid in the presence of a base. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with thioglycolic acid to form the desired product. The synthesis method is efficient, and the product can be obtained in high yield.
Scientific Research Applications
N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide has been reported to exhibit various biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions. N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide has shown promising results in various in vitro and in vivo studies, making it a potential candidate for further investigation.
properties
IUPAC Name |
N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S/c1-2-3-6-14-13(19)12-11(15-22-16-12)9-7-8(17(20)21)4-5-10(9)18/h4-5,7,18H,2-3,6H2,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISOMRUUEFQIOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=NSN=C1C2=C(C=CC(=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-acetylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5217676.png)

![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide](/img/structure/B5217686.png)
![1-[(5-bromo-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5217692.png)
![N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B5217693.png)

![1-[(2-hydroxyphenyl)carbonothioyl]-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5217700.png)

![3-[5-(5-acetyl-2-thienyl)-1,3,4-oxadiazol-2-yl]-N-(1H-benzimidazol-2-ylmethyl)-N-methylpropanamide](/img/structure/B5217711.png)
![2-{4-[(4-nitrophenyl)thio]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5217719.png)
![3-(2-fluorophenyl)-5-(1,3-thiazol-2-ylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5217721.png)
![1,1'-[(2,4-dichlorobenzyl)imino]di(2-propanol)](/img/structure/B5217736.png)

![2,2'-[oxybis(2,1-ethanediyloxy-2,1-phenyleneoxy)]diacetohydrazide](/img/structure/B5217766.png)